2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone ring, a methoxyphenyl group, and a triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring, the introduction of the methoxyphenyl group, and the coupling with the triazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and triazole-containing molecules. Examples include:
- 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
- 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
Uniqueness
The uniqueness of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N6O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C19H22N6O3/c1-12(2)10-16-20-19(23-22-16)21-17(26)11-25-18(27)9-8-15(24-25)13-4-6-14(28-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H2,20,21,22,23,26) |
InChI Key |
GASKNNMVIQKWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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